Ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate has been utilized as a precursor in the synthesis of thiazole substituted coumarins, which were screened for their antibacterial and antifungal activities. This research highlights the compound's role in creating innovative molecules with potential antimicrobial properties (Parameshwarappa, G., Lingamani, J., Patil, S., & Goudgaon, N., 2009).
Structural and Molecular Studies
The compound has been a subject of structural and molecular studies, providing insights into its crystal and molecular structure. Such research is crucial for understanding the compound's chemical behavior and potential applications in various fields, including material science and drug design (Kaur, M., Jasinski, J., Butcher, R., Yathirajan, H., Mayekar, A. N., & Narayana, B., 2012).
Biological Investigations
New thiazolidinone and oxadiazoline coumarin derivatives synthesized from ethyl (coumarin-4-oxy)acetate 1, a closely related compound, were studied for their antiviral activities, cytotoxicities, and structure-activity relationship towards different microorganisms. This research underscores the potential of this compound in contributing to the development of new pharmaceutical agents with antimicrobial properties (Elhafez, O. M. A., El Khrisy, E. A. A. M., Badria, F., & Fathy, A. E. M., 2003).
Corrosion Inhibition Studies
A theoretical study based on quantum chemical calculations was conducted on derivatives including Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H)-yl)acetate to determine their effectiveness as corrosion inhibitors for copper in nitric acid media. This research demonstrates the compound's relevance in industrial applications, specifically in the field of corrosion inhibition (Zarrouk, A., Hammouti, B., Dafali, A., Bouachrine, M., Zarrok, H., Boukhris, S., & Salem Al-Deyab, S., 2014).
properties
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-19(22)12-26-16-9-10-17-13(2)20(21(23)27-18(17)11-16)14-5-7-15(24-3)8-6-14/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPRRDSBVIGREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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